molecular formula C17H18O4S B2422966 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone CAS No. 344280-00-8

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone

Cat. No.: B2422966
CAS No.: 344280-00-8
M. Wt: 318.39
InChI Key: TWGCAOHVLBATJF-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone is an organic compound characterized by its unique structure, which includes a hydroxy group, dimethylphenyl, and a sulfonyl group

Preparation Methods

The synthesis of 1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3,5-dimethylphenyl and 4-methylphenylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Common Reagents: Reagents such as hydrogen peroxide (for oxidation) and lithium aluminum hydride (for reduction) are commonly used.

    Major Products: The major products depend on the specific reaction conditions but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Properties

IUPAC Name

1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-11-4-6-15(7-5-11)22(20,21)10-16(18)14-8-12(2)17(19)13(3)9-14/h4-9,19H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGCAOHVLBATJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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